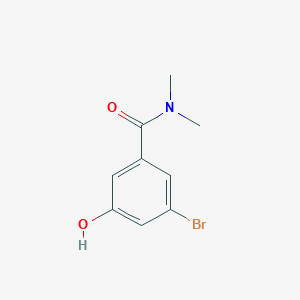

3-Bromo-5-hydroxy-N,N-dimethylbenzamide

Description

3-Bromo-5-hydroxy-N,N-dimethylbenzamide (C₉H₁₀BrNO₂, molecular weight 244.09 g/mol) is a benzamide derivative featuring a bromine atom at position 3, a hydroxyl group at position 5, and an N,N-dimethylamide substituent.

For example, 2-amino-5-bromo-N,3-dimethylbenzamide is synthesized via constant-current electrolysis using platinum electrodes and dilute sulfuric acid, achieving high yields (97.3%) under optimized conditions . Similar strategies, such as bromination of hydroxy-substituted precursors or regioselective functionalization, may apply to the target compound.

Characterization: Standard spectroscopic techniques (¹H NMR, ¹³C NMR, IR) and elemental analysis are typically employed for characterization, as demonstrated for structurally related compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide and 6-chloro-7-methyl-3-[2-(5-bromo-2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine .

Properties

Molecular Formula |

C9H10BrNO2 |

|---|---|

Molecular Weight |

244.08 g/mol |

IUPAC Name |

3-bromo-5-hydroxy-N,N-dimethylbenzamide |

InChI |

InChI=1S/C9H10BrNO2/c1-11(2)9(13)6-3-7(10)5-8(12)4-6/h3-5,12H,1-2H3 |

InChI Key |

MRXBQWZOCIRPHV-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)C1=CC(=CC(=C1)Br)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 3-bromo-5-hydroxy-N,N-dimethylbenzamide significantly influence its physical, chemical, and biological properties compared to analogous benzamides. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Substituent Effects on Physicochemical Properties

- Hydroxyl vs.

Reactivity in Functionalization Reactions

- Esterification : N,N-Dimethylbenzamide derivatives with electron-donating groups (e.g., 5-OH in the target compound) show higher yields in esterification reactions compared to electron-withdrawing substituents like trifluoromethoxy. For example, para-substituted derivatives achieve 82–100% yields under mild conditions .

- Bromination: Electrochemical bromination methods, as used for 2-amino-5-bromo-N,3-dimethylbenzamide, are efficient (97.3% yield) and may be adaptable to the target compound .

Pharmacological Relevance

- The hydroxyl group in the target compound may confer antioxidant or metal-chelating properties, contrasting with the fluorinated and cyclopropylamide derivatives (e.g., 5-bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide), which are optimized for kinase inhibition and metabolic stability .

- N,N-Dimethylamide groups generally enhance blood-brain barrier penetration, as seen in azaxanthene-based glucocorticoid receptor modulators .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.